molecular formula C22H19Cl2INOP B13141002 (1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide CAS No. 55630-04-1

(1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide

Cat. No.: B13141002
CAS No.: 55630-04-1
M. Wt: 542.2 g/mol
InChI Key: PJZRSNUCJQONMR-UHFFFAOYSA-N
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Description

“(1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium iodide” is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a 1-acetamido-2,2-dichloroethenyl group and an iodide counterion. Its molecular formula is C₂₁H₂₀Cl₂INOP, with a molecular weight of approximately 527.07 g/mol (calculated). The compound is primarily utilized as a precursor in organic synthesis, exemplified by its role in generating sulfanide derivatives (e.g., [2-Methyl-4-(triphenylphosphoniumyl)-1,3-oxazol-5-yl]-sulfanide) with high yields (91%) under optimized conditions . Key spectral data include IR absorption bands at 1437 cm⁻¹ and 1396 cm⁻¹, attributed to P–C stretching and functional group vibrations, and LCMS confirmation of the molecular ion peak ([M+H⁺]⁺ = 362.2) . Elemental analysis aligns closely with theoretical values (e.g., C: 69.96% observed vs. 69.79% calculated), indicating high purity .

Properties

CAS No.

55630-04-1

Molecular Formula

C22H19Cl2INOP

Molecular Weight

542.2 g/mol

IUPAC Name

(1-acetamido-2,2-dichloroethenyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C22H18Cl2NOP.HI/c1-17(26)25-22(21(23)24)27(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,1H3;1H

InChI Key

PJZRSNUCJQONMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C(Cl)Cl)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with 1-acetamido-2,2-dichlorovinyl chloride in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from the reactions of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield products with different functional groups replacing the dichlorovinyl group, while oxidation reactions can lead to the formation of oxidized derivatives .

Scientific Research Applications

(1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Acetamido-2,2-dichlorovinyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets and pathways. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property enhances the efficiency of various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium salts with triphenylphosphonium cores exhibit diverse chemical and biological properties depending on substituents and counterions. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Property (1-Acetamido-2,2-dichloroethenyl)(triphenyl)phosphanium Iodide Phenacyl-triphenyl-phosphanium Iodide 18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP)
Molecular Formula C₂₁H₂₀Cl₂INOP C₂₆H₂₂IOP C₂₅H₂₁F₃P⁺
Molecular Weight ~527.07 g/mol 508.33 g/mol 427.40 g/mol
Substituent 1-Acetamido-2,2-dichloroethenyl Phenacyl (C₆H₅COCH₂) 18F-Fluorobenzyl
Counterion Iodide (I⁻) Iodide (I⁻) None (neutral charge via radiolabeled ¹⁸F)
Key Applications Organic synthesis (e.g., sulfanide precursors) Synthetic intermediates Mitochondrial imaging (PET agent for BAT thermogenesis)
Spectral Data IR: 1437, 1396 cm⁻¹; LCMS: [M+H⁺]⁺ = 362.2 PSA: 30.66; LogP: 1.87 Not reported (relies on ¹⁸F radiolabel for detection)
Synthetic Yield 91% Not explicitly reported N/A (biological preparation)
Biological Relevance Limited (synthetic use) Limited (acute toxicity data noted) High (BAT thermogenesis imaging)

Reactivity and Stability

  • Electrophilicity : The dichloroethenyl group in the target compound enhances electrophilicity compared to phenacyl- or fluorobenzyl-substituted analogs, facilitating nucleophilic attacks in synthetic pathways .
  • Solubility : The iodide counterion improves solubility in polar aprotic solvents relative to chloride analogs, though phenacyl derivatives may exhibit lower solubility due to aromatic bulk .
  • Stability : Dichloro and acetamido substituents may confer hydrolytic sensitivity compared to FBnTP, which is stabilized by fluorine’s electronegativity for in vivo applications .

Key Research Findings and Data Tables

Table 1: Elemental Analysis Comparison

Compound C (%) H (%) N (%) P (%) S (%) Source
Target Compound (Theoretical) 69.79 4.46 3.88 8.57 8.87
Target Compound (Observed) 69.96 4.67 4.03 8.65 8.62
Phenacyl Derivative (Theoretical) 69.90 4.36 N/A 6.09 N/A

Table 2: Functional Group Impact

Substituent Effect on Reactivity Application
Dichloroethenyl + Acetamido High electrophilicity; hydrogen bonding Synthesis of heterocycles
Phenacyl Moderate electrophilicity; aromatic bulk Coupling reactions
18F-Fluorobenzyl Mitochondrial targeting; lipophilicity PET imaging

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